molecular formula C6H9F3O4S B14259348 2-Hydroxycyclopentyl trifluoromethanesulfonate CAS No. 335157-24-9

2-Hydroxycyclopentyl trifluoromethanesulfonate

Cat. No.: B14259348
CAS No.: 335157-24-9
M. Wt: 234.20 g/mol
InChI Key: ODMPHPIOLUZIPC-UHFFFAOYSA-N
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Description

2-Hydroxycyclopentyl trifluoromethanesulfonate is an organic compound characterized by the presence of a cyclopentane ring substituted with a hydroxy group and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclopentyl trifluoromethanesulfonate typically involves the reaction of cyclopentanol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride or trifluoromethanesulfonic acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycyclopentyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Hydroxycyclopentyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which can influence the reactivity of the compound. This property is exploited in various chemical reactions where the compound acts as an electrophile or a leaving group .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxycyclopentyl trifluoromethanesulfonate is unique due to the presence of both a hydroxy group and a trifluoromethanesulfonate group on a cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

335157-24-9

Molecular Formula

C6H9F3O4S

Molecular Weight

234.20 g/mol

IUPAC Name

(2-hydroxycyclopentyl) trifluoromethanesulfonate

InChI

InChI=1S/C6H9F3O4S/c7-6(8,9)14(11,12)13-5-3-1-2-4(5)10/h4-5,10H,1-3H2

InChI Key

ODMPHPIOLUZIPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OS(=O)(=O)C(F)(F)F)O

Origin of Product

United States

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